3,6-Dichloro-4-cyclobutylpyridazine
Übersicht
Beschreibung
3,6-Dichloro-4-cyclobutylpyridazine is an organic compound characterized by its white to pale yellow solid form. It has limited solubility in water but is soluble in various organic solvents
Vorbereitungsmethoden
The synthesis of 3,6-Dichloro-4-cyclobutylpyridazine typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in an appropriate solvent at temperatures ranging from 0 to 80 degrees Celsius . This method is favored for its simplicity, moderate reaction conditions, and high purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
3,6-Dichloro-4-cyclobutylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted pyridazine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring, potentially altering its chemical properties and reactivity.
Coupling Reactions: Utilizing reagents like palladium catalysts, this compound can participate in cross-coupling reactions to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-4-cyclobutylpyridazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Industry: This compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-4-cyclobutylpyridazine involves its interaction with specific molecular targets, potentially disrupting biological pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3,6-Dichloro-4-cyclobutylpyridazine can be compared to other pyridazine derivatives, such as:
3,6-Dichloropyridazine: Similar in structure but lacks the cyclobutyl group, which may influence its reactivity and applications.
4-Cyclobutylpyridazine: Lacks the chlorine substituents, potentially altering its chemical properties and biological activities
This compound’s unique combination of chlorine and cyclobutyl groups distinguishes it from other pyridazine derivatives, potentially offering unique reactivity and applications.
Eigenschaften
IUPAC Name |
3,6-dichloro-4-cyclobutylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-6(5-2-1-3-5)8(10)12-11-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXGEUPWBHWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.